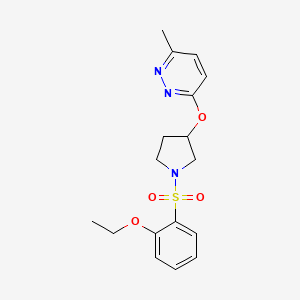
3-((1-((2-Ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((1-((2-Ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((1-((2-Ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and specific activities, particularly in the realms of medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The molecular formula of the compound is C19H22N4O3S, with a molecular weight of approximately 398.5 g/mol. The synthesis typically involves several steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions starting from appropriate precursors.
- Introduction of the Sulfonyl Group : This is accomplished via sulfonation reactions using reagents like sulfonyl chlorides.
- Formation of the Pyridazine Ring : Often formed through cycloaddition reactions involving azides and alkynes.
- Final Assembly : The final compound is synthesized by coupling intermediate products under controlled conditions, often involving catalysts and specific temperatures.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various pharmacological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives containing similar structural motifs. For instance, triazolo-pyridazine derivatives have shown significant cytotoxicity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The most promising compounds exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines .
Antimicrobial Properties
Compounds with a similar structure have also been evaluated for their antimicrobial properties. Pyrazole derivatives, which share structural characteristics with our compound of interest, have demonstrated notable antibacterial and antifungal activities . This suggests that this compound may possess similar properties, warranting further investigation.
Case Studies
-
In Vitro Cytotoxicity Evaluation :
- A study evaluated various triazolo-pyridazine derivatives for cytotoxic effects using the MTT assay. Compounds were tested against multiple cancer cell lines, revealing moderate to high cytotoxicity. The most effective compound showed IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells .
- Synergistic Effects with Chemotherapeutics :
Data Tables
Eigenschaften
IUPAC Name |
3-[1-(2-ethoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-3-23-15-6-4-5-7-16(15)25(21,22)20-11-10-14(12-20)24-17-9-8-13(2)18-19-17/h4-9,14H,3,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWFDOKPOXFHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCC(C2)OC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














